

"2,2-Dimethylnonanoic acid" spectral data (NMR, mass spectrometry)

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Compound of Interest

Compound Name: 2,2-Dimethylnonanoic acid

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Spectral Analysis of 2,2-Dimethylnonanoic Acid: A Technical Guide

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid with the chemical formula $C_{11}H_{22}O_2$. Its structure, featuring a quaternary carbon at the alpha position, imparts unique chemical and physical properties that are of interest in various fields, including drug development and materials science. Understanding the spectral characteristics of this molecule is crucial for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **2,2-dimethylnonanoic acid**, based on the analysis of structurally similar compounds. It also outlines standard experimental protocols for acquiring such data.

Predicted Spectral Data

Due to the limited availability of public spectral data for **2,2-dimethylnonanoic acid**, the following tables present predicted values derived from the known spectral data of analogous compounds, including 2,2-dimethylhexanoic acid, nonanoic acid, and 2,2-dimethylpropanoic acid.

Predicted 1H NMR Spectral Data

The proton NMR spectrum of **2,2-dimethylnonanoic acid** is expected to be relatively simple, with distinct signals for the methyl, methylene, and carboxylic acid protons.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	-COOH
~1.5 - 1.6	Multiplet	2H	-CH ₂ - (C3)
~1.2 - 1.4	Multiplet	10H	-(CH ₂) ₅ - (C4-C8)
1.15	Singlet	6H	-(CH ₃) ₂ (C2)
~0.88	Triplet	3H	-CH ₃ (C9)

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~180	-COOH (C1)
~45	-C(CH ₃) ₂ (C2)
~35	-CH ₂ - (C3)
~32	-CH ₂ - (C7)
~29-30	-CH ₂ - (C4, C5, C6)
~25	-(CH ₃) ₂ (C2-methyls)
~23	-CH ₂ - (C8)
~14	-CH ₃ (C9)

Predicted Mass Spectrometry Data

Electron ionization (EI) mass spectrometry of **2,2-dimethylnonanoic acid** is expected to show a molecular ion peak (M^+) and several characteristic fragment ions.

m/z (Predicted)	Ion
186	$[M]^+$
171	$[M - \text{CH}_3]^+$
141	$[M - \text{COOH}]^+$
115	$[M - \text{C}_5\text{H}_{11}]^+$
87	$[\text{C}_4\text{H}_7\text{O}_2]^+$ (McLafferty rearrangement)
74	$[\text{C}_3\text{H}_6\text{O}_2]^+$ (McLafferty rearrangement + 1)
57	$[\text{C}_4\text{H}_9]^+$
43	$[\text{C}_3\text{H}_7]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for long-chain carboxylic acids like **2,2-dimethylnonanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2,2-dimethylnonanoic acid**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.

- Pulse Sequence: Standard single-pulse sequence.

- Acquisition Parameters:

- Spectral Width: 16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64
- Temperature: 298 K

3. ^{13}C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096
 - Temperature: 298 K

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **2,2-dimethylnonanoic acid** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples:

- Gas Chromatograph:
 - Injector Temperature: 250 °C
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (Electron Ionization - EI):
 - Ion Source Temperature: 230 °C
 - Electron Energy: 70 eV
 - Mass Range: m/z 40-400

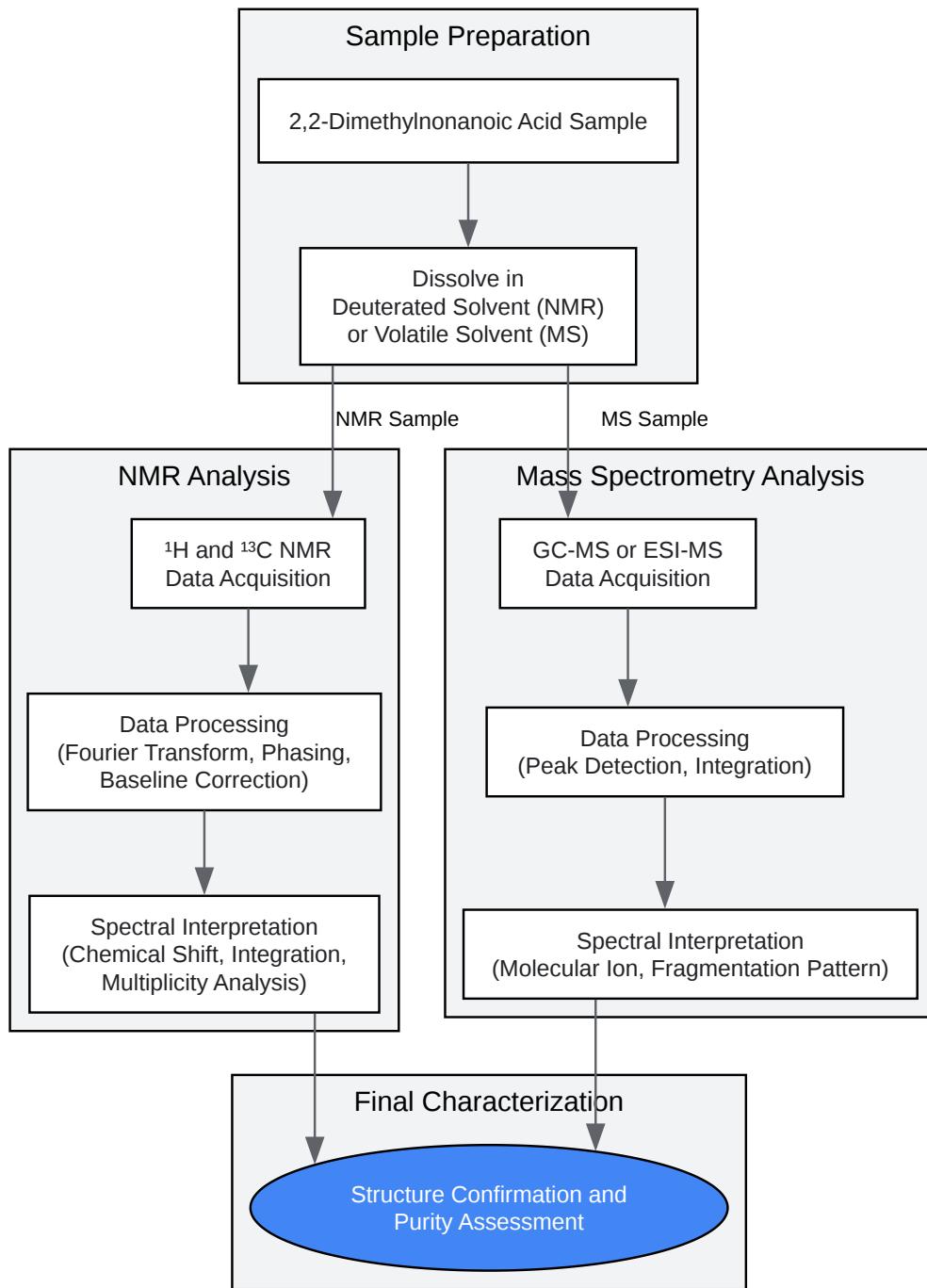
3. Electrospray Ionization-Mass Spectrometry (ESI-MS) for Less Volatile Samples:

- Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Ionization Mode: Negative ion mode is often preferred for carboxylic acids ($[M-H]^-$).
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 μ L/min.
- ESI Source Parameters:
 - Capillary Voltage: 3-4 kV
 - Nebulizing Gas Pressure: 20-30 psi
 - Drying Gas Flow: 5-10 L/min
 - Drying Gas Temperature: 300-350 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **2,2-dimethylnonanoic acid**.

Workflow for Spectral Analysis of 2,2-Dimethylnonanoic Acid

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